molecular formula C10H6N2O2 B14345938 Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]- CAS No. 92279-39-5

Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-

Cat. No.: B14345938
CAS No.: 92279-39-5
M. Wt: 186.17 g/mol
InChI Key: HHQXKJPSAWMRGJ-UHFFFAOYSA-N
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Description

Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]- is a chemical compound with the molecular formula C10H6N2O2 It is characterized by the presence of a phenyl ring substituted with two hydroxyl groups and a methylene bridge connecting to a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedinitrile, [(2,4-dihydroxyphenyl)methylene]- typically involves the condensation of 2,4-dihydroxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of propanedinitrile, [(2,4-dihydroxyphenyl)methylene]- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitrile groups can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-dihydroxyphenyl)methylidene]propanedinitrile
  • Malononitrile
  • Cyanoacetonitrile

Uniqueness

Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]- is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

92279-39-5

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

2-[(2,4-dihydroxyphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C10H6N2O2/c11-5-7(6-12)3-8-1-2-9(13)4-10(8)14/h1-4,13-14H

InChI Key

HHQXKJPSAWMRGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C=C(C#N)C#N

Origin of Product

United States

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